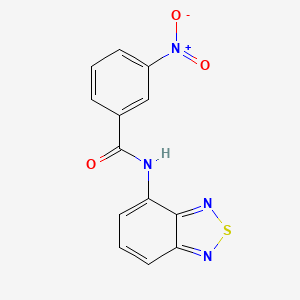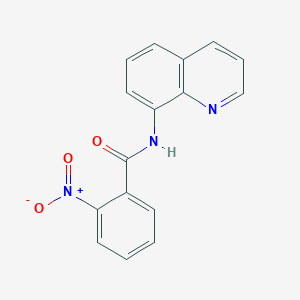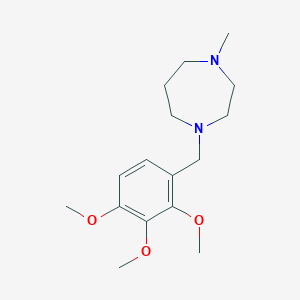![molecular formula C13H9ClN4O3S B5740748 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740748.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide, also known as CP-4, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide involves the inhibition of various enzymes, including thioredoxin reductase and glutathione reductase. These enzymes play important roles in cellular processes such as DNA synthesis and antioxidant defense. By inhibiting these enzymes, this compound disrupts these processes and can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the inhibition of enzyme activity. However, further research is needed to fully understand the effects of this compound on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide in lab experiments is its ability to selectively inhibit certain enzymes, which can be useful in studying the role of these enzymes in cellular processes. However, one limitation is that this compound may have off-target effects on other enzymes, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide. One area of interest is the development of this compound derivatives that may have improved potency and selectivity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields. Finally, studies on the pharmacokinetics and toxicity of this compound are needed to evaluate its potential as a therapeutic agent.
Métodos De Síntesis
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-pyridinylamine with carbon disulfide, followed by the reaction with 2-nitrobenzoyl chloride. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide has been studied for its potential applications in various fields, including cancer research, neurobiology, and biochemistry. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurobiology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, which could have implications in drug development.
Propiedades
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O3S/c14-8-5-6-11(15-7-8)16-13(22)17-12(19)9-3-1-2-4-10(9)18(20)21/h1-7H,(H2,15,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZHRUIODOQPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)

![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5740698.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)
![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5740714.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)


![methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5740742.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)
